2-Acetoxybenzoyl chloride
Overview
Description
2-Acetoxybenzoyl chloride is a chemical compound that is related to various acetoxy derivatives of benzoyl chloride. While the specific compound 2-acetoxybenzoyl chloride is not directly studied in the provided papers, the related compounds and their properties can give us insight into its chemical behavior. For instance, 2-arylbenzoxazoles have been shown to undergo chlorination and ortho-acetoxylation, indicating that acetoxy groups can direct certain chemical reactions . Similarly, 3-acetoxy-2-methylbenzoic anhydride, derived from a related acetoxybenzoyl chloride, has been synthesized and characterized, suggesting that acetoxybenzoyl chlorides can be precursors to other compounds with potential biological activity .
Synthesis Analysis
The synthesis of acetoxybenzoyl chloride derivatives can involve interactions with other acetoxy-containing compounds. For example, 3-acetoxy-2-methylbenzoic anhydride was obtained from the reaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . This indicates that acetoxybenzoyl chlorides can react with carboxylic acids to form anhydrides, which could be a relevant synthetic pathway for 2-acetoxybenzoyl chloride as well.
Molecular Structure Analysis
The molecular structure of compounds related to 2-acetoxybenzoyl chloride has been studied using various spectroscopic techniques and theoretical methods. For instance, 3-acetoxy-2-methylbenzoic anhydride's structure was elucidated using single-crystal X-ray crystallography, revealing a monoclinic crystallization . Additionally, 2-acetoxybenzoic acid's structure was optimized using density functional theory, which could be analogous to the structural analysis one might perform on 2-acetoxybenzoyl chloride .
Chemical Reactions Analysis
The chemical reactivity of acetoxybenzoyl chlorides can be inferred from related studies. The chlorination of 2-arylbenzoxazoles, although not a direct study of acetoxybenzoyl chlorides, shows that electrophilic substitution is a possible reaction pathway for these compounds . Furthermore, the synthesis of 3-acetoxy-2-methylbenzoic anhydride demonstrates that acetoxybenzoyl chlorides can undergo reactions with carboxylic acids to form anhydrides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetoxybenzoyl chloride can be partially understood by examining related compounds. For example, the spectroscopic characterization of 3-acetoxy-2-methylbenzoic anhydride provides insights into the types of intermolecular interactions that stabilize its structure, such as weak C–H···O hydrogen bonds and π···π interactions . The study of 2-acetoxybenzoic acid's spectroscopic properties, including FT-IR and FT-Raman spectra, and its molecular stability through NBO analysis, offers a glimpse into the potential properties of 2-acetoxybenzoyl chloride .
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
2-Acetoxybenzoyl chloride has applications in the synthesis and characterization of various organic compounds. For instance, it is used in synthesizing anhydride derivatives like 3-acetoxy-2-methylbenzoic anhydride, which are characterized using spectroscopic methods and X-ray crystallography (Cakmak et al., 2022). Additionally, it plays a role in the synthesis of metallomesogens, which are complexes involving metals and mesogenic (liquid crystalline) organic compounds (Kovganko & Kovganko, 2013).
Development of Antibacterial Agents
Research has shown that derivatives synthesized using 2-acetoxybenzoyl chloride demonstrate significant antibacterial properties. For example, some novel pyridine derivatives and benzothiazole compounds synthesized using this chemical have shown potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Application in Sensor Technology
In the field of sensor technology, 2-acetoxybenzoyl chloride derivatives are used in creating sensors for specific ions. One such application is the development of potentiometric sensors for nickel(II) ions, where derivatives of 2-acetoxybenzoyl chloride are used as ionophores in poly(vinyl chloride) matrices (Gupta et al., 2000; Gupta et al., 2002).
Exploration in Organometallic Chemistry
This compound is also significant in organometallic chemistry, where it contributes to the synthesis of organometallic complexes. These complexes can exhibit unique properties like luminescence and are studied for their structural characteristics (Catalano & Malwitz, 2003).
Neuroprotective Potential
Compounds synthesized using 2-acetoxybenzoyl chloride are being investigated for their neuroprotective properties. Conjugates of hydroxy- and acetoxybenzoic acids with dipeptides, synthesized through intermediates involving this chemical, are evaluated as potential neuroprotective agents (Brel et al., 2021).
Safety And Hazards
2-Acetoxybenzoyl chloride is considered hazardous. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Contact with water liberates toxic gas .
properties
IUPAC Name |
(2-carbonochloridoylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGKWFGEUBCEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203924 | |
Record name | 2-Acetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxybenzoyl chloride | |
CAS RN |
5538-51-2 | |
Record name | Acetylsalicyloyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5538-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5538-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Acetoxybenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67R3L2L9J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.